molecular formula C7H6ClNO3 B183550 (3-Chloro-4-nitrophenyl)methanol CAS No. 113372-68-2

(3-Chloro-4-nitrophenyl)methanol

Cat. No.: B183550
CAS No.: 113372-68-2
M. Wt: 187.58 g/mol
InChI Key: ZJVGZPXKLAORCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-nitrophenyl)methanol is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the third position, a nitro group at the fourth position, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-nitrophenyl)methanol typically involves the reduction of (3-Chloro-4-nitrophenyl)methanone. A common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent can vary depending on cost and availability. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is another method employed for large-scale synthesis.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4), hydrogen gas with Pd/C.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Reduction: (3-Chloro-4-aminophenyl)methanol.

    Oxidation: (3-Chloro-4-nitrobenzoic acid).

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    (4-Nitrophenyl)methanol: Lacks the chlorine substituent, leading to different reactivity and applications.

    (3-Chlorophenyl)methanol: Lacks the nitro group, affecting its chemical and biological properties.

    (3-Chloro-4-nitroaniline): Contains an amino group instead of a hydroxymethyl group, leading to different chemical behavior.

Uniqueness: (3-Chloro-4-nitrophenyl)methanol is unique due to the presence of both chlorine and nitro substituents on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3-chloro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVGZPXKLAORCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.